L-LEUCINE (D10; 15N)

LC-MS/MS Matrix Effect Stable Isotope Internal Standard

L-Leucine (D10; 15N) uniquely enables concurrent tracing of carbon-skeleton fate (via D10) and nitrogen transfer (via 15N) in a single experiment, eliminating the need for parallel tracer studies. With a +11 Da mass shift, it offers superior protection against isotopic cross-talk, making it the optimal internal standard for LC-MS/MS quantification in complex matrices. Choose this dual-label isotopologue when your research demands simultaneous carbon and nitrogen metabolic tracking for studies in BCAA catabolism, mitochondrial disorders, or cancer metabolism.

Molecular Formula
Molecular Weight 142.23
Cat. No. B1580030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-LEUCINE (D10; 15N)
Molecular Weight142.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucine (D10; 15N): Dual-Isotope Labeled Amino Acid for High-Resolution Quantitative Mass Spectrometry and Metabolic Flux Analysis


L-Leucine (D10; 15N) is a stable isotope-labeled analog of the essential branched-chain amino acid L-leucine, featuring full deuteration at ten aliphatic positions (98 atom % D) and nitrogen-15 enrichment at the α-amino position (97 atom % 15N) . With a molecular weight of 142.23 Da and a mass shift of approximately +11 Da relative to unlabeled leucine (131.17 Da), this compound serves as a high-mass-defect internal standard and metabolic tracer in LC-MS/MS quantification, proteomics, and metabolic flux studies . The dual-labeling strategy provides both carbon-skeleton (D10) and nitrogen-backbone (15N) tracking capabilities within a single molecular entity .

Why Generic Leucine Isotopologues Cannot Substitute for L-Leucine (D10; 15N) in Critical Analytical Workflows


Stable isotope-labeled leucine analogs are not functionally interchangeable. The choice of labeling pattern (D-only, 13C/15N, or dual D/15N) directly determines chromatographic co-elution fidelity, susceptibility to deuterium-hydrogen exchange, matrix effect correction accuracy, and the scope of traceable metabolic pathways [1]. Deuterium-only labeled leucine (e.g., L-Leucine-d10) exhibits chromatographic retention time shifts relative to the unlabeled analyte due to the deuterium isotope effect on hydrophobicity, leading to differential matrix effects that compromise quantification accuracy in LC-MS/MS [2]. Conversely, 13C/15N-labeled leucine (e.g., L-Leucine-13C6,15N) provides near-identical chromatographic behavior but lacks the capacity for simultaneous tracking of carbon backbone remodeling and nitrogen transamination that dual D10/15N labeling uniquely enables . Selecting the correct isotopologue based on the analytical requirement is therefore a non-negotiable determinant of data validity.

Quantitative Evidence: Where L-Leucine (D10; 15N) Demonstrates Verifiable Differentiation from Alternative Leucine Isotopologues


Chromatographic Co-Elution Fidelity: D10/15N Dual-Labeling versus D10-Only and 13C6/15N Labeling Strategies

In LC-MS/MS bioanalysis, 2H-labeled internal standards with high deuterium incorporation (e.g., D10) exhibit measurable retention time (tR) shifts relative to the unlabeled analyte due to the deuterium isotope effect on reversed-phase chromatographic partitioning [1]. This tR shift causes the internal standard and analyte to experience different solvent compositions at the electrospray ionization interface, resulting in differential matrix effects and quantification inaccuracy [1]. L-Leucine (D10; 15N) retains the chromatographic liability associated with D10 substitution but mitigates analytical risk through its 15N co-label, which provides an orthogonal mass shift (additional +1 Da) that increases the total mass defect to ~11 Da, reducing cross-talk interference compared to D10-only leucine (mass shift ~10 Da) [2]. However, for applications where absolute co-elution is paramount (e.g., regulatory bioanalysis), 13C6/15N-labeled leucine (mass shift +7 Da) is preferred because 13C/15N labeling induces negligible retention time shift compared to 2H labeling [1].

LC-MS/MS Matrix Effect Stable Isotope Internal Standard Chromatographic Retention Time

Dual-Isotope Metabolic Flux Resolution: Simultaneous Carbon Skeleton and Nitrogen Fate Tracking versus Single-Labeled Alternatives

L-Leucine (D10; 15N) uniquely enables simultaneous tracing of both the carbon skeleton (via D10 incorporation into downstream metabolites such as α-ketoisocaproate, isovaleryl-CoA, and acetyl-CoA) and the nitrogen atom (via 15N transamination to glutamate, alanine, and other nitrogenous compounds) within a single tracer experiment . Single-label alternatives cannot provide this dual-dimensional flux information: L-Leucine-d10 tracks only carbon fate; L-Leucine-15N tracks only nitrogen transfer . In BCAA catabolism studies using patient-derived fibroblasts, stable isotope-labeled leucine, isoleucine, and valine were employed to characterize pathway crosstalk and identify that the majority of intracellular propionyl-CoA originates from isoleucine rather than leucine catabolism [1]. While that study did not use D10/15N leucine specifically, the experimental design demonstrates the critical need for isotopologues capable of resolving branch-point metabolic fates—a capability for which D10/15N dual-labeling is purpose-built .

Metabolic Flux Analysis BCAA Catabolism Stable Isotope Tracing Nitrogen Transamination

Proteome-Wide Protein Identification: D10 Mass Signature for Leucine Residue Counting versus Unlabeled Detection

In a foundational proteomics study, Veenstra et al. (2000) demonstrated that proteins from E. coli grown in medium containing isotopically labeled leucine (Leu-D10) could be mixed with proteins from natural isotopic abundance medium and co-analyzed by capillary isoelectric focusing coupled with Fourier transform ion cyclotron resonance mass spectrometry (CIEF-FTICR-MS) [1]. The incorporation of Leu-D10 produced a mass shift proportional to the number of leucine residues in each protein, with each leucine residue contributing approximately +10 Da to the intact protein mass [1]. The difference in molecular mass between the natural isotopic abundance and Leu-D10 isotopically labeled proteins was used to determine the number of leucine residues present, which—combined with accurate molecular mass—enabled unambiguous protein identification from genomic databases [1]. The D10 labeling had no effect on CIEF separation, demonstrating that the isotopic label does not alter protein physicochemical behavior while providing a quantifiable mass signature [1].

Quantitative Proteomics FTICR-MS Protein Identification Leucine Residue Counting

Structural Biology Application: D10-Leucine as a Site-Specific ²H Probe for Membrane Peptide Secondary Structure Determination

Liu et al. (2016) developed an electron spin echo envelope modulation (ESEEM) spectroscopic approach using ²H-labeled d10-leucine combined with site-directed spin-labeling to probe the local secondary structure of membrane proteins and peptides [1]. In this method, d10-leucine was incorporated at specific positions within the AChR M2δ peptide, and a nitroxide spin label was attached to a nearby cysteine residue [1]. Unique ²H-ESEEM patterns were observed for the α-helical model peptide: deuterium modulation was clearly detected for residues spaced at i ± 3 and i ± 4 positions, but not for i ± 2 spacing [1]. Furthermore, the deuterium peak intensity at the ²H Larmor frequency for i ± 4 samples was consistently and significantly higher than that for i + 3 samples—a distinguishing feature that can differentiate an α-helix from a π-helix or 3₁₀-helix [1]. Four leucine residues within the peptide were fully mapped using this method, and enhanced ²H modulation depth at Leu10 was consistent with a kinked structural model previously suggested by MD simulations and NMR [1].

ESEEM Spectroscopy Membrane Protein Structure Site-Directed Spin-Labeling Deuterium ESEEM

Untargeted Metabolomics Internal Standard Performance: D10-Leucine Recovery and Extraction Efficiency Monitoring

In a validated UPLC-Q-TOF-MS untargeted metabolomics protocol, L-Leucine-d10 was employed as one of eight internal standards to monitor sample preparation extraction efficiency and metabolite coverage across the analytical workflow . The protocol, which analyzed hydrophilic metabolites using an Acquity UPLC BEH Amide column (150 × 2.1 mm, 1.7 μm) with data acquisition in both positive and negative ionization modes (m/z range 100–1000), demonstrated that deuterium-labeled internal standards including L-Leucine-d10 provide reliable recovery tracking in complex biological matrices . While this study used L-Leucine-d10 rather than the D10/15N dual-labeled variant, the performance characteristics are directly transferable: the D10 label provides the mass shift necessary for internal standard differentiation, and the additional 15N atom in L-Leucine (D10; 15N) would further increase the mass difference from unlabeled leucine from +10 Da to +11 Da, reducing potential isotopic cross-talk [1].

Untargeted Metabolomics UPLC-Q-TOF-MS Internal Standard Extraction Efficiency

Comparative Mass Shift Specifications: D10/15N (+11 Da) versus D3 (+3 Da), D7 (+7 Da), and 13C6/15N (+7 Da) Leucine Isotopologues

The mass difference between an isotopically labeled internal standard and the unlabeled analyte directly impacts quantification reliability in mass spectrometry. Industry guidance recommends a minimum mass shift of +4 to +5 Da to minimize isotopic cross-talk between the internal standard and analyte ion clusters [1]. Among commercially available L-leucine isotopologues, mass shifts vary substantially: L-Leucine-5,5,5-d3 provides only +3 Da (below the recommended threshold), L-Leucine-isopropyl-d7 provides +7 Da, L-Leucine-d10 provides +10 Da, and L-Leucine (D10; 15N) provides +11 Da . The D10/15N dual-labeled variant offers the largest mass shift among commonly available deuterated leucine internal standards, providing the greatest protection against isotopic cross-talk in complex matrices . This +11 Da shift exceeds the +7 Da shift of L-Leucine-13C6,15N, though the 13C/15N-labeled compound offers superior chromatographic co-elution fidelity [1].

Mass Spectrometry Isotopologue Selection Cross-Talk Mass Shift

Recommended Procurement and Application Scenarios for L-Leucine (D10; 15N) Based on Quantified Differentiation Evidence


Dual-Pathway Metabolic Flux Analysis: Simultaneous Carbon and Nitrogen Tracing in BCAA Catabolism Studies

Procure L-Leucine (D10; 15N) when the research objective requires simultaneous quantification of both carbon skeleton fate (via D10-labeled metabolites including α-ketoisocaproate, isovaleryl-CoA, and acetyl-CoA) and nitrogen transfer (via 15N incorporation into glutamate, alanine, and urea cycle intermediates) within a single tracer experiment . This dual-dimensional tracing capability eliminates the need for parallel experiments with separate carbon-labeled and nitrogen-labeled tracers, reducing experimental variability, sample consumption, and instrument time. The application is particularly suited for studies of branched-chain amino acid catabolic crosstalk, mitochondrial metabolic disorders, and cancer metabolism where leucine serves as both a carbon source for lipogenesis and a nitrogen donor for transamination reactions . Note that the D10 label may introduce chromatographic retention time shifts; users should validate matrix effect equivalence between labeled and unlabeled leucine under their specific LC conditions .

Intact Protein Mass Spectrometry: Leucine Residue Counting for Proteome-Wide Protein Identification

Procure L-Leucine (D10; 15N) for intact protein mass spectrometry workflows requiring leucine residue counting as a protein identification constraint . In this application, proteins are expressed in medium containing D10/15N-labeled leucine, mixed with unlabeled proteins, and co-analyzed by high-resolution mass spectrometry (FTICR-MS or Orbitrap). The +11 Da mass shift per leucine residue enables calculation of the number of leucine residues per protein, which—when combined with accurate intact mass—provides a powerful orthogonal constraint for protein identification from genomic or proteomic databases without requiring proteolytic digestion or MS/MS fragmentation . The D10/15N dual-label provides the same +10 Da carbon-skeleton shift as D10-only leucine plus an additional +1 Da from 15N, which may improve mass defect resolution in complex protein mixtures. This application is validated in E. coli auxotrophic expression systems and is extensible to mammalian cell culture using leucine-depleted media.

Site-Specific Membrane Protein Secondary Structure Determination via ²H-ESEEM Spectroscopy

Procure L-Leucine (D10; 15N) for structural biology applications requiring electron spin echo envelope modulation (ESEEM) spectroscopy with site-directed spin-labeling to probe local secondary structure of membrane peptides . The D10 label provides the ²H nuclei necessary for ESEEM detection; the 15N label is coincidental to this application but does not interfere. In this method, D10/15N-leucine is incorporated at specific positions within a peptide sequence, and a nitroxide spin label is attached to a nearby cysteine residue . X-band ESEEM spectroscopy at cryogenic temperatures (80 K) detects deuterium modulation patterns that vary with the i ± n spacing between the leucine and spin label: modulation is observed for i ± 3 and i ± 4 spacing but not for i ± 2, and the i ± 4 signal intensity is significantly higher than i + 3, enabling α-helix identification and differentiation from π-helices and 3₁₀-helices . This application is uniquely enabled by deuterated leucine and is inaccessible with 13C- or 15N-only labeled compounds.

Untargeted Metabolomics Internal Standard with Enhanced Cross-Talk Protection

Procure L-Leucine (D10; 15N) as an internal standard for untargeted metabolomics and targeted LC-MS/MS amino acid quantification workflows where maximum protection against isotopic cross-talk is required . The +11 Da mass shift of D10/15N-leucine exceeds the +10 Da shift of D10-only leucine and the +7 Da shift of 13C6/15N-leucine, providing the largest mass differential among common leucine internal standards . This enhanced mass shift reduces the risk of isotopic peak overlap between the internal standard M+0 cluster and the analyte M+1/M+2 isotopic peaks, which is particularly important in complex biological matrices where endogenous leucine concentrations may be high. Note that while the D10/15N compound offers superior cross-talk protection, users requiring strict chromatographic co-elution for matrix effect correction should select 13C6/15N-leucine instead, as the D10 label induces measurable retention time shifts .

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